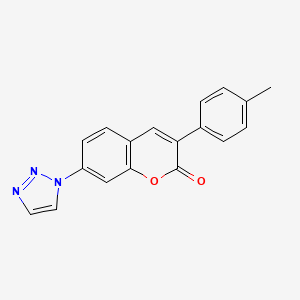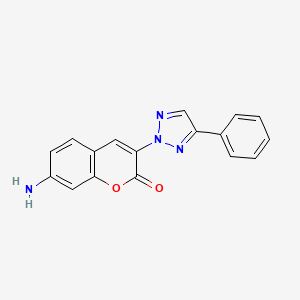![molecular formula C23H30O4 B8042799 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol](/img/structure/B8042799.png)
2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex structure, which includes a cyclohexyl group, a phenyl group, and an ethoxy group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Cyclohexyl Group: This step involves the cyclohexylation of a suitable precursor.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Ethoxy Group: The ethoxy group is added via an etherification reaction.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, alkylated compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]methanol
- 2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]propane
Uniqueness
2-[4-[Cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexyl, phenyl, and ethoxy groups makes it particularly versatile for various applications, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
2-[4-[cyclohexyl-[4-(2-hydroxyethoxy)phenyl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-14-16-26-21-10-6-19(7-11-21)23(18-4-2-1-3-5-18)20-8-12-22(13-9-20)27-17-15-25/h6-13,18,23-25H,1-5,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBYNNDGISSLNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)OCCO)C3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
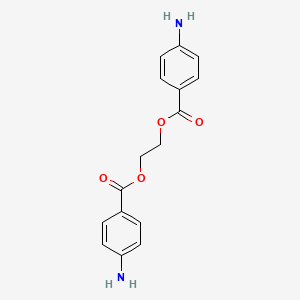
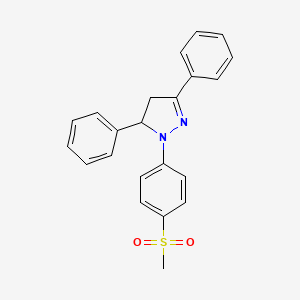
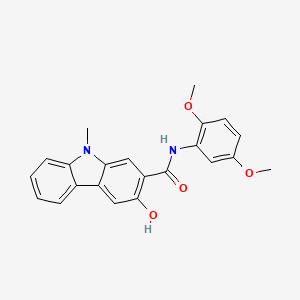
![1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8042740.png)
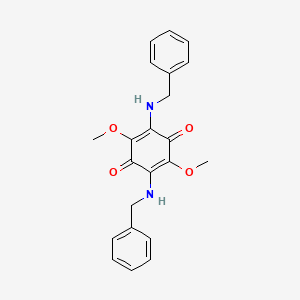
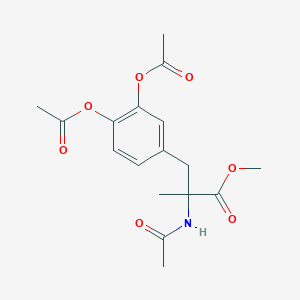
![N,N'-bis[3-(1-hydroxyethyl)phenyl]hexanediamide](/img/structure/B8042762.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B8042766.png)
![7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8042779.png)
![N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide](/img/structure/B8042782.png)
![N-[3-(4-benzamidophenoxy)propyl]benzamide](/img/structure/B8042786.png)
![(E)-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B8042796.png)
